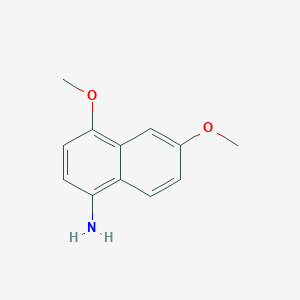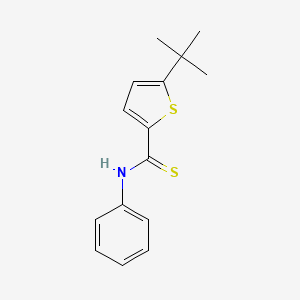
5-tert-Butyl-N-phenylthiophene-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-N-phenylthiophene-2-carbothioamide is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group and a phenyl group attached to the thiophene ring, along with a carbothioamide functional group.
Preparation Methods
The synthesis of 5-tert-Butyl-N-phenylthiophene-2-carbothioamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with tert-butylamine and phenyl isothiocyanate under appropriate reaction conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-tert-Butyl-N-phenylthiophene-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
5-tert-Butyl-N-phenylthiophene-2-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-tert-Butyl-N-phenylthiophene-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
5-tert-Butyl-N-phenylthiophene-2-carbothioamide can be compared with other similar compounds, such as:
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: This compound is used as an optical brightener and has applications in the production of thermoplastic resins and coatings.
5-(tert-butyl)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide: This compound has been studied for its potential pharmacological properties, particularly in the context of metabolic pathways.
Properties
CAS No. |
112523-45-2 |
|---|---|
Molecular Formula |
C15H17NS2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
5-tert-butyl-N-phenylthiophene-2-carbothioamide |
InChI |
InChI=1S/C15H17NS2/c1-15(2,3)13-10-9-12(18-13)14(17)16-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,16,17) |
InChI Key |
ISZMSYYMRQORTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)C(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


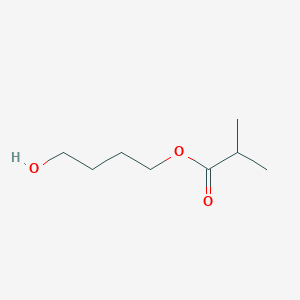
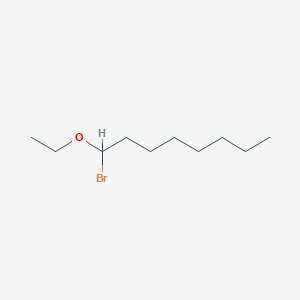
![1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane](/img/structure/B14303497.png)

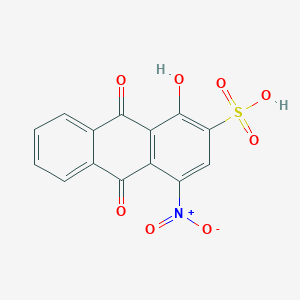
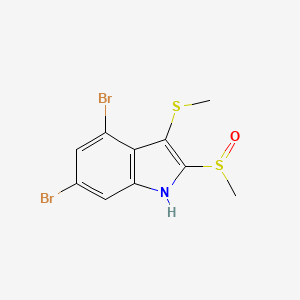

![6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14303531.png)
![5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine](/img/structure/B14303544.png)
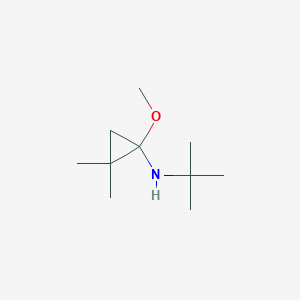
![Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14303559.png)
![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)

